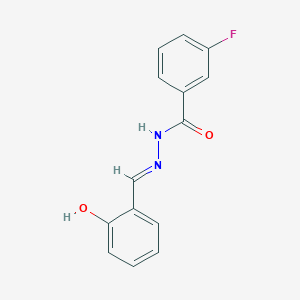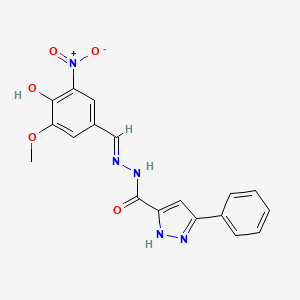![molecular formula C10H13N3O3 B6020197 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime, also known as HONAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. HONAMP is a nitric oxide donor, meaning it has the ability to release nitric oxide (NO) in a controlled manner. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
作用机制
The mechanism of action of 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime involves the release of NO. NO is a signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. This compound releases NO in a controlled manner, allowing for precise regulation of cGMP levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the release of NO. NO has been shown to have a wide range of effects on various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has been shown to induce vasodilation, which could be useful for the treatment of hypertension. In addition, this compound has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which could have implications for the treatment of neurological disorders. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
One advantage of using 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime in lab experiments is its ability to release NO in a controlled manner. This allows for precise regulation of cGMP levels, which could be useful for studying various physiological processes. However, one limitation of using this compound is its instability in aqueous solutions. This compound is sensitive to light and air, and can decompose rapidly in aqueous solutions, which could affect the accuracy of experimental results.
未来方向
There are several future directions for research on 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime. One direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its effects on immune response and inflammation, which could have implications for the treatment of autoimmune diseases. Finally, further research is needed to optimize the synthesis method of this compound and improve its stability in aqueous solutions.
合成方法
The synthesis of 2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime involves the reaction between 2-methyl-1-phenyl-1-propanone oxime and nitrous acid. The reaction takes place in the presence of acetic acid and produces this compound as a yellow crystalline solid. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which could have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In cardiovascular research, this compound has been shown to induce vasodilation, which could be useful for the treatment of hypertension. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
属性
IUPAC Name |
(Z)-hydroxyimino-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,13(16)12-15)9(11-14)8-6-4-3-5-7-8/h3-7,14-15H,1-2H3/b11-9+,13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFSHWIDXFPWFV-ZFDSPDROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=C1)[N+](=NO)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N/O)/C1=CC=CC=C1)/[N+](=N/O)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]isophthalate](/img/structure/B6020116.png)
![2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)
![1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6020147.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)

![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)


![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)

![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![2-acetyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6020194.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020219.png)